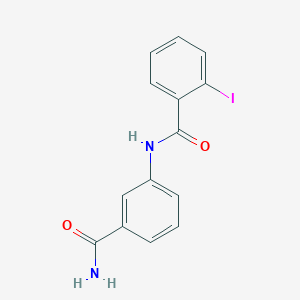

N-(3-carbamoylphenyl)-2-iodobenzamide

説明

N-(3-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoic acid backbone linked via an amide bond to a 3-carbamoylphenyl group. The carbamoyl (-CONH₂) substituent on the phenyl ring introduces hydrogen-bonding capacity, which may influence solubility, metabolic stability, and target affinity .

特性

分子式 |

C14H11IN2O2 |

|---|---|

分子量 |

366.15 g/mol |

IUPAC名 |

N-(3-carbamoylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C14H11IN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

InChIキー |

WTPCVWMOKFCCEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among iodobenzamide derivatives include:

- Aminoalkyl vs. Carbamoyl Substitutions: N-(2-Diethylaminoethyl)-2-Iodobenzamide (BZA2): Features a diethylaminoethyl group instead of the carbamoylphenyl moiety. This substitution increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration and melanin affinity in melanoma cells .

- Halogen and Functional Group Variations :

Pharmacokinetic and Biodistribution Profiles

*Hypothetical data based on structural analogies.

- BZA2 : Demonstrates rapid tumor uptake (8.9% ID/g at 1 h) due to high melanin affinity and lipophilicity. Metabolized to iodohippuric acid, which is renally excreted, achieving tumor/blood ratios >400 .

- N-(3-Carbamoylphenyl)-2-Iodobenzamide: The carbamoyl group likely reduces melanin binding compared to BZA2 but may improve specificity for non-melanin-associated targets (e.g., sigma receptors) .

- Compound 6 (Acetamido Derivative) : Highest tumor uptake (23.2% ID/g) due to acetamido-induced metabolic stability and slow clearance .

Mechanism of Action and Target Specificity

- Melanin Binding: BZA2 and its analogs localize in melanotic melanomas via electrostatic interactions with melanin’s polyanionic structure .

- Sigma Receptor Affinity : Derivatives like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) bind sigma receptors (Kd = 5.80 nM), enabling imaging of prostate and breast cancers .

- N-(3-Carbamoylphenyl)-2-Iodobenzamide: The carbamoyl group may modulate sigma receptor binding or interact with novel targets, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。